3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one
Description
This compound is a structurally complex chromen-4-one derivative integrated with a benzimidazole core and a hydroxyethyl-substituted piperazine moiety. Chromen-4-one (flavone) derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial effects. The benzimidazole group enhances binding affinity to biological targets, while the hydroxyethylpiperazine substituent likely improves solubility and pharmacokinetic properties.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-2-16-13-17-23(32)19(25-26-20-5-3-4-6-21(20)27-25)15-33-24(17)18(22(16)31)14-29-9-7-28(8-10-29)11-12-30/h3-6,13,15,30-31H,2,7-12,14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIVYPGCCOLXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCN(CC3)CCO)OC=C(C2=O)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4H-chromen-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 476.57 g/mol. The compound features a chromenone backbone, which is known for various biological activities, including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C27H32N4O4 |
| Molecular Weight | 476.57 g/mol |
| CAS Number | 384364-23-2 |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 703.9 ± 70.0 °C |
Anticancer Properties
Recent studies have indicated that compounds with similar structural features to the target compound exhibit significant anticancer activity. For instance, derivatives of benzimidazole have shown potent effects against various cancer cell lines through mechanisms including apoptosis induction and cell cycle arrest . The presence of the benzo[d]imidazole moiety in our compound suggests potential anticancer properties, warranting further investigation.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity, as many benzimidazole derivatives are known for their antibacterial and antifungal effects. A study demonstrated that related compounds exhibited mild to moderate antibacterial activity against strains such as Escherichia coli and Bacillus subtilis . Testing of our compound against these strains could provide insights into its effectiveness as an antimicrobial agent.
Dopamine Receptor Agonism
The compound's structural similarities to dopamine receptor agonists highlight its potential in modulating neurotransmitter systems. Specifically, it may interact with D3 dopamine receptors, which are implicated in various neuropsychiatric disorders . Agonistic activity at this receptor could lead to therapeutic applications in treating conditions like schizophrenia or Parkinson's disease.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the piperazine core and chromenone scaffold can enhance potency and selectivity towards specific biological targets. For example, variations in substituents on the piperazine ring have been shown to significantly affect receptor binding affinities .
Case Studies
- Dopamine Receptor Studies : In a pharmacological study involving derivatives of similar structures, it was found that specific modifications led to enhanced D3 receptor selectivity without activating D2 receptors, which could minimize side effects associated with antipsychotic medications .
- Anticancer Activity Assessment : In vitro testing of related benzimidazole derivatives revealed promising results against various cancer cell lines, suggesting that our compound may exhibit similar effects due to its structural components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their properties are compared below:
Structural and Functional Differences
Piperazine Modifications :
- The target compound’s hydroxyethylpiperazine group enhances hydrophilicity compared to the methylpiperazine in CAS 300556-94-9. This substitution may improve aqueous solubility and reduce off-target interactions.
- CAS 1010890-35-3 features a piperidinyl-benzimidazole linked via a ketone-propyl chain, which increases molecular rigidity and likely alters binding kinetics.
Chromen-4-one Core :
- The 7-hydroxy group in the target compound and CAS 210639-80-8 facilitates antioxidant activity, whereas 7-methoxy in CAS 1010890-35-3 may enhance metabolic stability.
Pharmacological Implications
- Target Binding : The unsubstituted benzimidazole in the target compound may improve interactions with ATP-binding pockets in kinases, contrasting with the steric hindrance posed by the 1-methyl group in CAS 300556-94-9.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
